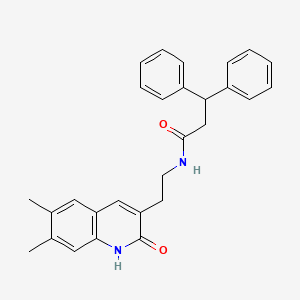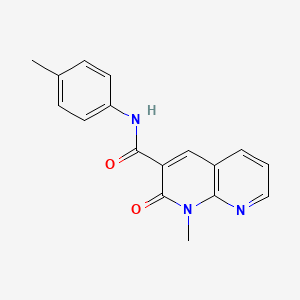
1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as MOL-3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antibacterial Agents
1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogs have been explored for their potential as antibacterial agents. Research in this area has led to the synthesis and evaluation of various derivatives, with some showing promising antibacterial activity. For example, derivatives synthesized using different amino- and hydroxy-substituted cyclic amino groups exhibited enhanced activity against bacterial pathogens. These findings underline the compound's relevance in developing new antibacterial drugs and studying structure-activity relationships to optimize their therapeutic potential (Egawa et al., 1984).
Chemiluminescence Derivatization Reagents
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been explored as chemiluminescence derivatization reagents. These derivatives offer selective and sensitive options for detecting carboxylic acids and amines, showcasing the versatility of the compound in enhancing detection sensitivity and specificity in analytical methodologies (Morita & Konishi, 2002).
Antitumor Agents
The compound's derivatives have been investigated for their antitumor properties, with structure-activity relationship (SAR) studies revealing significant insights into their cytotoxic activities against various tumor cell lines. Modifications at specific positions of the naphthyridine ring system have resulted in derivatives with enhanced cytotoxic activities, offering potential pathways for the development of new antitumor agents. These studies contribute to the broader efforts in medicinal chemistry to identify and develop compounds with potent antitumor activities (Tsuzuki et al., 2004).
Synthesis and Characterization
The synthesis methodologies for 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have been extensively studied, highlighting the compound's utility in organic chemistry. Innovative synthesis approaches, such as the one-pot, four-component reactions, offer efficient pathways to generate a wide array of derivatives, expanding the scope of research and application of these compounds in scientific exploration (Shaabani et al., 2009).
Photoelectron Spectroscopy and Luminescence
Research into the optical properties of 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has unveiled their potential in applications requiring luminescence. These compounds exhibit aggregation-enhanced emission (AEE) properties and can respond to multiple stimuli, making them suitable for various applications in materials science, including as sensors or in display technologies (Srivastava et al., 2017).
Propriétés
IUPAC Name |
1-methyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-7-13(8-6-11)19-16(21)14-10-12-4-3-9-18-15(12)20(2)17(14)22/h3-10H,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDXWRVBVZWKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


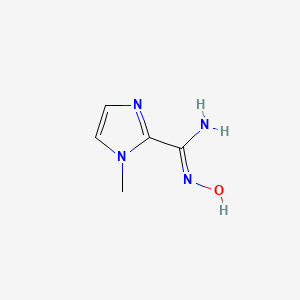
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

![3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid](/img/structure/B2399987.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)
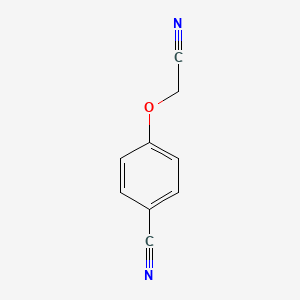
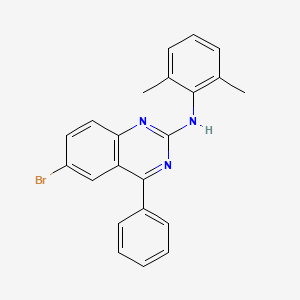


![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2399999.png)
![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)
